molecular formula C15H18N2OS2 B10873765 2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B10873765
M. Wt: 306.5 g/mol
InChI Key: YECKVJGBPNRUHU-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of sulfur, nitrogen, and a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thieno[2,3-D]pyrimidin-4-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-D]pyrimidin-4-one core.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the core structure.

    Alkylation to Add the 2-Methylallyl Group: The 2-methylallyl group is typically added through an alkylation reaction, using reagents such as 2-methylallyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the double bonds or reduce the sulfur-containing groups.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be screened for various pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

If found to be biologically active, this compound could be developed into therapeutic agents. Its structure suggests it might interact with specific biological targets, making it useful in the treatment of certain diseases.

Industry

In materials science, the compound could be used to develop new materials with unique properties, such as enhanced conductivity or novel optical characteristics.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the structure could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
  • 2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-one

Uniqueness

The presence of the ethylsulfanyl group in 2-(Ethylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

10-ethylsulfanyl-11-(2-methylprop-2-enyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C15H18N2OS2/c1-4-19-15-16-13-12(10-6-5-7-11(10)20-13)14(18)17(15)8-9(2)3/h2,4-8H2,1,3H3

InChI Key

YECKVJGBPNRUHU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC(=C)C

Origin of Product

United States

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